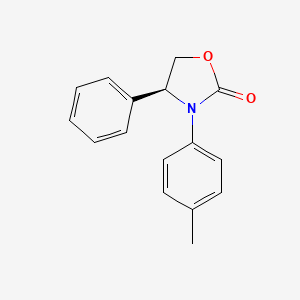

(S)-4-Phenyl-3-p-tolyloxazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” is a chiral oxazolidinone compound. Let’s break down its name:

- The “(S)” designation indicates the stereochemistry of the chiral center.

- “4-Phenyl” refers to the phenyl group attached to the oxazolidinone ring.

- “3-p-tolyloxazolidin-2-one” specifies the position of the p-tolyl (para-tolyl) substituent on the oxazolidinone ring.

Métodos De Preparación

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of an appropriate precursor, such as an amino acid derivative, with a phenyl isocyanate. The stereochemistry is controlled during cyclization by using chiral auxiliaries or catalysts.

Reaction Conditions:: The cyclization typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like dichloromethane or acetonitrile are commonly used. Chiral ligands or catalysts, such as chiral phosphines, assist in achieving the desired stereochemistry.

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for various applications.

Análisis De Reacciones Químicas

Reactions:: “(S)-4-Phenyl-3-p-tolyloxazolidin-2-one” can undergo various reactions, including:

Oxidation: Oxidative transformations of the oxazolidinone ring.

Reduction: Reduction of the carbonyl group.

Substitution: Substitution reactions at the phenyl or p-tolyl positions.

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or DMSO (dimethyl sulfoxide) with an oxidant.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The major products depend on the specific reaction. For example:

- Oxidation may yield an oxazolidinone with an oxygen-containing functional group.

- Reduction could lead to the corresponding alcohol.

- Substitution may result in derivatives with different substituents.

Aplicaciones Científicas De Investigación

Chemistry::

- Used as a chiral auxiliary in asymmetric synthesis.

- Building block for other chiral compounds.

- Investigated for potential antibacterial or antiviral properties.

- Studied as a ligand for metal complexes.

- Limited industrial applications, but its chiral nature makes it valuable in fine chemical synthesis.

Mecanismo De Acción

The exact mechanism of action depends on its specific application. For antibacterial activity, it may interfere with bacterial protein synthesis by binding to the ribosome.

Propiedades

Número CAS |

572923-05-8 |

|---|---|

Fórmula molecular |

C16H15NO2 |

Peso molecular |

253.29 g/mol |

Nombre IUPAC |

(4S)-3-(4-methylphenyl)-4-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-15(11-19-16(17)18)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-/m1/s1 |

Clave InChI |

QENWQHDTOBJPJL-OAHLLOKOSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)N2[C@H](COC2=O)C3=CC=CC=C3 |

SMILES canónico |

CC1=CC=C(C=C1)N2C(COC2=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-phenylpyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B12864194.png)

![2-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12864196.png)

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)

![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)

![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)

![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)